molecular formula C17H21N3O2 B6428727 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034585-25-4

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide

カタログ番号: B6428727
CAS番号: 2034585-25-4
分子量: 299.37 g/mol
InChIキー: HOWNELBRLTWMPS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at position 5 with a 2-oxopyrrolidin-1-yl group via a methyl linker. The cyclohex-3-ene-1-carboxamide moiety introduces conformational rigidity and unsaturated aliphatic character. Key structural features include:

  • 2-Oxopyrrolidin substituent: A five-membered lactam ring, enhancing hydrogen-bonding capacity due to the carbonyl group.
  • Cyclohexene carboxamide: An unsaturated aliphatic ring with an amide group, influencing solubility and stereoelectronic properties.

特性

IUPAC Name

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16-7-4-8-20(16)15-9-13(10-18-12-15)11-19-17(22)14-5-2-1-3-6-14/h1-2,9-10,12,14H,3-8,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWNELBRLTWMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene core substituted with a pyridine and a pyrrolidinone moiety, which contribute to its biological activity. The molecular formula is C20H23N3O2C_{20}H_{23}N_{3}O_{2}, with a molecular weight of 369.5 g/mol.

PropertyValue
Molecular FormulaC20H23N3O2
Molecular Weight369.5 g/mol
CAS Number2034535-42-5

The biological activity of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The pyrrolidinone ring may interact with enzyme active sites, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, modulating their activity.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have shown cytotoxicity towards human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) through mechanisms involving topoisomerase I inhibition and apoptosis induction .

Case Studies

  • Study on Anticancer Activity :
    • A library of oxadiazole derivatives was evaluated for their antiproliferative activity using the MTT assay. Among these compounds, several showed promising results against HCT116 and HeLa cells, suggesting similar potential for N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide .
  • Mechanistic Insights :
    • Molecular docking studies indicated that certain derivatives could effectively bind to the active site of topoisomerase I, leading to inhibition of its catalytic activity. This suggests that N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide may exert its anticancer effects through similar mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}cyclohex-3-ene-1-carboxamide is crucial for evaluating its therapeutic potential. Studies on related compounds indicate that they undergo extensive metabolism, affecting their bioavailability and efficacy .

類似化合物との比較

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The target compound’s pyridine core contrasts with thiazole-based analogs (e.g., compounds 4d–4i from the evidence), which feature a sulfur-containing five-membered ring. Key differences include:

  • Electronic effects : Thiazole’s sulfur atom contributes to greater electronegativity and metabolic stability compared to pyridine.
  • Binding interactions : Pyridine’s lone nitrogen may favor interactions with metal ions or polar residues in target proteins, whereas thiazole’s sulfur could engage in hydrophobic interactions .
Table 1: Core Heterocycle Comparison
Compound Core Structure Key Functional Groups Potential Bioactivity
Target Compound Pyridine 2-Oxopyrrolidin, cyclohexene CNS modulation, kinase inhibition
4d, 4i (Evidence) Thiazole Morpholinomethyl, dichlorobenzamide Antimicrobial, anticancer

Substituent Analysis

The 2-oxopyrrolidin-1-yl group in the target compound differs from substituents in analogs (e.g., morpholinomethyl in 4d, piperazinyl in 4e):

Table 2: Substituent Impact on Physicochemical Properties
Substituent LogP (Predicted) Hydrogen-Bond Acceptors Example Compound
2-Oxopyrrolidin-1-yl ~1.8 3 Target Compound
Morpholinomethyl ~2.1 2 4d
4-Methylpiperazinyl ~1.9 3 4e

Amide Group Variations

The target’s cyclohexene carboxamide contrasts with the aromatic benzamide (4d–4f) and isonicotinamide (4h–4i) groups in analogs:

  • Solubility : Aliphatic carboxamides may exhibit higher solubility in polar solvents than aromatic analogs, though chlorination in 4d–4f increases lipophilicity .

Spectral Data and Characterization

  • 1H NMR : The cyclohexene double bond (δ 5.5–6.0 ppm) and pyridine protons (δ 7.5–8.5 ppm) would dominate, differing from thiazole-based analogs’ aromatic and morpholine signals (δ 3.5–4.0 ppm) .
  • HRMS : The target’s molecular formula (C₁₈H₂₂N₃O₂) would yield a distinct [M+H]+ peak (~312.17 m/z) compared to dichlorobenzamide analogs (e.g., 4d: C₂₃H₂₃Cl₂N₅O₂S, [M+H]+ ~532.09 m/z) .

Research Implications

  • Further studies should prioritize synthesizing the target compound and benchmarking its bioactivity against analogs like 4d–4i, particularly in kinase inhibition or neuroprotective assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。